REACTION_CXSMILES
|
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)#[CH:2].N1C=CC=CC=1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>ClCCl>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][S:17]([CH3:16])(=[O:19])=[O:18])=[CH:5][CH:4]=1)#[CH:2]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
42.5 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
512 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
19.96 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
|
Details
|
The reaction solution was stirred at 5° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 L, 3-neck round-bottom flask equipped with an overhead stirrer
|
Type
|
CUSTOM
|
Details
|
to give an orange solution
|
Type
|
WASH
|
Details
|
washed with 1M aqueous HCl (3×250 mL)
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Type
|
WASH
|
Details
|
The dichloromethane layer was then washed sequentially with saturated aqueous NaHCO3, water, and saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The dichloromethane layer was dried over sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated simultaneously with decolorizing charcoal for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the solution then filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The pink/orange solid was dissolved in a minimal amount of hot ethyl acetate (50-75 mL)
|
Type
|
ADDITION
|
Details
|
slowly diluted with hexanes (500-600 ml)
|
Type
|
CUSTOM
|
Details
|
to give orange crystals that
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C=C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |